Bis(3-hydroxyphenyl) phenyl phosphate
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Overview
Description
Bis(3-hydroxyphenyl) phenyl phosphate is a phosphorus-containing compound with the molecular formula C18H15O6P. It is known for its flame-retardant properties and is used in various industrial applications, particularly in the production of epoxy resins .
Preparation Methods
Bis(3-hydroxyphenyl) phenyl phosphate can be synthesized through the reaction of phenyl dichlorophosphate and 1,3-dihydroxybenzene. The reaction is typically carried out in the presence of a solvent such as xylene, and the mixture is heated to facilitate the reaction . The compound is characterized by techniques such as elemental analysis, Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Bis(3-hydroxyphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Polymerization: It is used as a reactive flame-retardant in the polymerization of epoxy resins.
Common reagents used in these reactions include oxidizing agents, catalysts, and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(3-hydroxyphenyl) phenyl phosphate has several scientific research applications:
Biology: Research is ongoing to explore its potential biological applications, although specific uses in this field are still under investigation.
Medicine: Its flame-retardant properties make it useful in the development of medical devices and materials that require high thermal stability.
Mechanism of Action
The flame-retardant mechanism of bis(3-hydroxyphenyl) phenyl phosphate involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases . The compound interacts with the polymer matrix, enhancing its thermal stability and reducing its flammability.
Comparison with Similar Compounds
Bis(3-hydroxyphenyl) phenyl phosphate is unique due to its specific structure and flame-retardant properties. Similar compounds include:
Bisphenol A: Commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: An alternative to bisphenol A, used in various industrial applications.
Bisphenol F: Used in the production of epoxy resins and other polymeric materials.
Compared to these compounds, this compound offers superior flame-retardant properties and thermal stability, making it a valuable additive in various industrial applications.
Properties
CAS No. |
125437-37-8 |
---|---|
Molecular Formula |
C18H15O6P |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
bis(3-hydroxyphenyl) phenyl phosphate |
InChI |
InChI=1S/C18H15O6P/c19-14-6-4-10-17(12-14)23-25(21,22-16-8-2-1-3-9-16)24-18-11-5-7-15(20)13-18/h1-13,19-20H |
InChI Key |
RFRAYQHAUIAUFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC(=C3)O |
Origin of Product |
United States |
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